5,6-dimethyl-1-(3-methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
5,6-Dimethyl-1-(3-methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(3-methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of an appropriate o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl group can be introduced by reacting the benzodiazole intermediate with a sulfonyl chloride derivative, such as 3-methyl-4-propoxybenzenesulfonyl chloride, under basic conditions.
Propoxylation: The propoxy group can be introduced through nucleophilic substitution reactions using propyl halides or propyl tosylates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-(3-methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-Dimethyl-1-(3-methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders, inflammation, and cancer.
Biological Studies: It can be used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(3-methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-1H-benzodiazole: Lacks the sulfonyl and propoxy groups, resulting in different chemical properties and applications.
1-(3-Methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole: Lacks the methyl groups at positions 5 and 6, leading to variations in reactivity and biological activity.
5,6-Dimethyl-1-(4-methoxybenzenesulfonyl)-1H-1,3-benzodiazole: Contains a methoxy group instead of a propoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 5,6-dimethyl-1-(3-methyl-4-propoxybenzenesulfonyl)-1H-1,3-benzodiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from similar compounds with different substituents.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
5,6-dimethyl-1-(3-methyl-4-propoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C19H22N2O3S/c1-5-8-24-19-7-6-16(9-15(19)4)25(22,23)21-12-20-17-10-13(2)14(3)11-18(17)21/h6-7,9-12H,5,8H2,1-4H3 |
InChI Key |
BAXQRGBQTNYNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C |
Origin of Product |
United States |
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